4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol is a complex organic compound that features a combination of pyridine, triazole, and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Attachment of the Pyridine Group: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Introduction of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, where a thiol reacts with the pyridine-triazole intermediate.
Formation of the Hydrazinylidene Linkage: The hydrazinylidene linkage is formed through a condensation reaction between the triazole derivative and a hydrazine compound.
Attachment of the Phenol Group: The phenol group is introduced via an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol can undergo various types of chemical reactions:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.
Substitution: The pyridine and phenol groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine and phenol derivatives.
Scientific Research Applications
4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol can be compared with similar compounds such as:
4-[(E)-(2-{5-[(pyridin-3-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol: Similar structure but with a different position of the pyridine group.
4-[(E)-(2-{5-[(pyridin-4-ylmethyl)oxy]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol: Similar structure but with an oxygen atom instead of a sulfur atom.
Properties
Molecular Formula |
C15H14N6OS |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(E)-[[3-(pyridin-4-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C15H14N6OS/c22-13-3-1-11(2-4-13)9-17-19-14-18-15(21-20-14)23-10-12-5-7-16-8-6-12/h1-9,22H,10H2,(H2,18,19,20,21)/b17-9+ |
InChI Key |
YIGQHLYZJCGMMZ-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC(=NN2)SCC3=CC=NC=C3)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC(=NN2)SCC3=CC=NC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.